molecular formula C18H17N3O4S B2566072 N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-29-9

N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2566072
CAS No.: 946317-29-9
M. Wt: 371.41
InChI Key: ZTZAWZMOQVOXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 5-acetamido-2-methoxyphenyl group linked via an acetamide bridge to a 5-(thiophen-2-yl)isoxazole moiety. The compound combines heterocyclic (isoxazole, thiophene) and aromatic (methoxyphenyl) systems, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11(22)19-12-5-6-15(24-2)14(8-12)20-18(23)10-13-9-16(25-21-13)17-4-3-7-26-17/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZAWZMOQVOXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity studies, and other relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.42 g/mol
CAS Number 1105237-13-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as acetamido phenols and thiophenes. The process may include the formation of isoxazole rings through cyclization reactions, followed by acylation steps to introduce the acetamide functionalities.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential therapeutic effects of new compounds. The MTT assay is commonly used to assess cell viability after treatment with various concentrations of test compounds.

  • Cell Lines Used : Commonly employed cell lines include HEK293 (human embryonic kidney cells) and various cancer cell lines.
  • Results :
    • In studies involving related isoxazole derivatives, compounds showed varying degrees of cytotoxicity. For instance, certain derivatives exhibited up to 45.72% inhibition at specific concentrations, indicating significant biological activity .
    • The compound's activity was measured against different concentrations (5.0 and 10.0 µg/mL), demonstrating a dose-dependent response in cell viability .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison can be made with similar compounds.

Compound NameCytotoxicity (%) at 10 µg/mLMechanism of Action
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo...)33.07%Apoptosis induction via mitochondrial pathways
N-(5-acetamido-2-hydroxybenzoic acid derivative)SignificantCOX-2 inhibition

Case Studies

  • Case Study on Related Isoxazole Derivatives : A series of studies have focused on isoxazole derivatives where modifications led to enhanced cytotoxic effects against various cancer cell lines. These findings suggest that structural variations significantly influence biological activity .
  • Antiviral Potential : Some derivatives have shown promise as antiviral agents by inhibiting viral polymerases, indicating that similar mechanisms might be explored for this compound in future research .

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, including:

  • Formation of the Acetamide Group : The acetamido group is introduced through acylation reactions.
  • Synthesis of Isoxazole and Thiophene Components : These heterocycles are synthesized via cyclization reactions that require careful control of reaction conditions.
  • Purification and Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activities. For instance, derivatives containing isoxazole moieties have shown effectiveness against various viral targets, suggesting that this compound may also possess similar properties .

Anticancer Potential

Research has demonstrated that amides with complex structures can inhibit cancer cell proliferation. The incorporation of thiophene and isoxazole rings into the molecular framework enhances their interaction with biological targets involved in cancer pathways. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, warranting further investigation .

Anticonvulsant Effects

Compounds derived from similar chemical frameworks have been studied for their anticonvulsant properties. The presence of specific substituents can significantly affect their efficacy in seizure models, making this compound a candidate for further exploration in neurological applications .

Case Studies

  • Antiviral Activity Assessment : A study evaluating the antiviral efficacy of a series of substituted isoxazoles found that compounds with thiophene substitutions exhibited enhanced activity against RNA viruses. The structure–activity relationship (SAR) analysis suggested that modifications to the acetamido group could further optimize antiviral potency .
  • Anticancer Research : In vitro studies on similar amide compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis .
  • Anticonvulsant Activity : A comparative study on various acetamides showed that those containing isoxazole rings had improved performance in maximal electroshock seizure tests, indicating potential as anticonvulsants .

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from structurally related acetamide derivatives in its substitution patterns and core heterocycles:

Compound Name / ID Core Structure Key Substituents Molar Mass (g/mol)
Target Compound Isoxazole + thiophene 5-Acetamido-2-methoxyphenyl ~371.4 (estimated)
Compound 9 Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl Not reported
CPA () Oxadiazole + thienopyridine 2-Chlorophenyl, p-tolyl Not reported
5j () 1,3,4-Thiadiazole 4-Chlorobenzylthio, isopropyl-methylphenoxy ~423.9 (estimated)
CAS 756854-97-4 Isoxazole + thiazole 5-Methyl-isoxazole, 4-methyl-thiazole 269.34

Key Observations :

  • The 5-acetamido-2-methoxyphenyl group enhances hydrogen-bonding capacity compared to chlorophenyl or nitro substituents in similar compounds .
Physicochemical Properties
Property Target Compound Compound 9 5j CPA
Melting Point (°C) Not reported 186–187 138–140 Not reported
Synthetic Yield (%) Not reported 90 82 Not reported
Solubility Moderate (predicted) Low (chlorophenyl) Low (thiadiazole) Variable (oxadiazole)

Key Observations :

  • The methoxy and acetamido groups in the target compound likely improve aqueous solubility compared to chlorophenyl (Compound 9) or nitro-furyl (Compound 12) derivatives .
  • Thiophene’s aromaticity may enhance lipophilicity relative to thiadiazole-based analogs (), affecting membrane permeability .

Q & A

Q. What are the established synthetic routes for N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The synthesis involves coupling chloroacetylated intermediates with amines under reflux. For example:
  • Step 1 : React 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine at reflux for 4 hours to form 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide .
  • Step 2 : Introduce thiophene-isoxazole moieties via nucleophilic substitution using potassium carbonate in DMF, monitored by TLC .
  • Critical Parameters : Stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride), solvent polarity (DMF enhances reactivity), and purification via recrystallization (pet-ether or ethanol) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Identify amide C=O stretches (~1667 cm⁻¹) and isoxazole/thiophene ring vibrations (611–3044 cm⁻¹) .
  • ¹H NMR : Key signals include methoxy (-OCH₃) as a singlet at δ 3.8 ppm, aromatic protons (thiophene/isoxazole) at δ 6.9–7.5 ppm, and amide NH at δ 9.8 ppm .
  • Mass Spectrometry : Confirm molecular weight with [M+1]⁺ peaks (e.g., m/z 430.2 for related derivatives) and fragmentation patterns (e.g., loss of acetamide groups) .

Q. What in vitro and in vivo models are appropriate for initial evaluation of its hypoglycemic or antimicrobial activity?

  • Methodological Answer :
  • Hypoglycemic Activity : Use streptozotocin-induced diabetic mice with oral glucose tolerance tests (OGTT) and liver glycogen assays. Dose-dependent reductions in blood glucose (e.g., 50–100 mg/kg) validate activity .
  • Antimicrobial Screening : Follow CLSI guidelines with agar dilution assays against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). MIC values <50 µg/mL indicate potency, referencing thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer :
  • Step 1 : Verify purity via TLC and HRMS.
  • Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts, accounting for conformational dynamics (e.g., restricted rotation of the acetamide group) .
  • Example : Discrepancies in aromatic proton splitting may arise from anisotropic effects of the thiophene ring, resolved by comparing experimental and simulated spectra .

Q. What strategies optimize reaction selectivity when introducing multiple electrophilic sites (e.g., competing substitutions on thiophene vs. isoxazole rings)?

  • Methodological Answer :
  • Directing Groups : Pre-functionalize thiophene with nitro (-NO₂) to deactivate it, favoring isoxazole modification .
  • Catalytic Control : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for regioselective C–H activation at the isoxazole ring .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity at less sterically hindered sites .

Q. How do substituent variations on the phenylacetamide core influence binding affinity to PPAR-γ, and what computational tools validate these interactions?

  • Methodological Answer :
  • Substituent Effects : Meta-methoxy (-OCH₃) enhances hydrogen bonding with Ser289/His449 in PPAR-γ. Replace with electron-withdrawing groups (-NO₂) to stabilize binding .
  • Computational Validation :
  • Docking : AutoDock Vina with PDB 1I7I identifies binding poses (∆G < -8 kcal/mol).
  • MD Simulations : AMBER20 assesses stability (RMSD <2 Å over 100 ns) .

Q. What orthogonal purification methods are recommended when traditional recrystallization fails to remove isoxazole-thiophene coupling byproducts?

  • Methodological Answer :
  • Size-Exclusion Chromatography : Sephadex LH-20 separates by molecular weight (MW cutoff: 1–5 kDa).
  • Reverse-Phase HPLC : C18 column with 10–90% MeCN/H₂O gradient resolves polar byproducts .
  • Tag-Based Purification : Immobilize metal ions (Ni²⁺) to capture His-tag mimics in synthetic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.